

Methylamine-d5 CAS number

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Compound of Interest

Compound Name:	Methylamine-d5
CAS No.:	14779-55-6
Cat. No.:	B077046

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An In-Depth Technical Guide to **Methylamine-d5**: Principles and Applications in Advanced Quantitative Analysis

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, the demand for precision, accuracy, and reliability is absolute. Stable Isotope Labeled (SIL) compounds have become the cornerstone of quantitative bioanalysis, providing the internal standards necessary to navigate the complexities of biological matrices. Among these, deuterated compounds are of significant interest. This guide provides a comprehensive technical overview of **Methylamine-d5**, a critical reagent and internal standard. We will delve into its fundamental properties, synthesis, and, most importantly, its application in state-of-the-art mass spectrometry workflows, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Properties and Identification of Methylamine-d5

Methylamine-d5 is the isotopically labeled analog of methylamine where all five hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift of +5 (or +6

for the deuteriochloride salt form), making it readily distinguishable from its unlabeled counterpart by mass spectrometry while retaining nearly identical chemical and physical properties.[1] It is most commonly available in two forms: the free base, a gas at room temperature, and the more stable and easily handled deuteriochloride salt.[2]

The choice between the free base and the salt depends on the specific application. The deuteriochloride salt is a white solid, offering greater stability and ease of weighing and dissolution for preparing stock solutions.[2][3]

Table 1: Physicochemical Properties of **Methylamine-d5** and its Deuteriochloride Salt

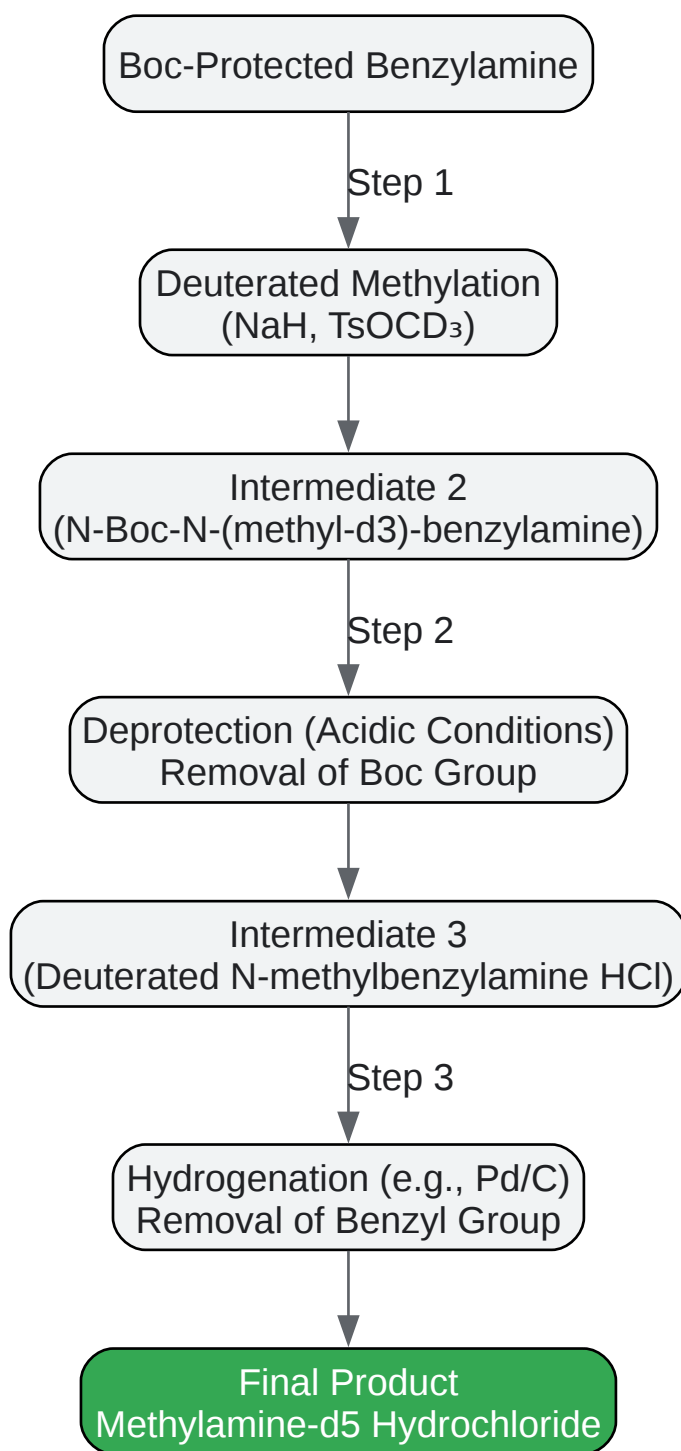
Property	Methylamine-d5 (Free Base)	Methylamine-d5 Deuteriochloride (Salt)
CAS Number	3767-37-1	14779-55-6[4]
Chemical Formula	CD ₃ ND ₂	CD ₃ ND ₂ ·DCI[3]
Molecular Weight	36.09 g/mol [5]	73.56 g/mol [2]
Synonym(s)	Monomethylamine-d5	Methylammonium-d6 chloride[4]
Physical Form	Gas[5]	White Solid[3]
Boiling Point	-6.3 °C	Not Applicable
Melting Point	Not Applicable	232-234 °C[2]
Isotopic Purity	Typically ≥98 atom % D[4]	Typically ≥98 atom % D[3]
Mass Shift	M+5	M+6[2]

The high isotopic purity (enrichment) of the standard is critical for its function. For reliable results, deuterated standards must have high isotopic enrichment (≥98%) and high chemical purity (>99%).[6] This ensures minimal signal contribution at the mass of the unlabeled analyte, which is paramount for achieving a low limit of quantitation (LLOQ).[7]

Part 2: Synthesis of Methylamine-d5

As a synthetic molecule, the preparation of **Methylamine-d5** requires specialized chemical routes. While various methods exist for synthesizing primary amines, producing a highly deuterated version necessitates the use of deuterated reagents.[8] A practical and effective modern approach involves a multi-step process designed to ensure high isotopic incorporation and chemical yield.[9][10]

One such method employs Boc-protected benzylamine as a starting material, which is then reacted with a deuterated methylation reagent like TsOCD_3 in the presence of a strong base.[9] Subsequent removal of the protecting groups (Boc and benzyl) yields the desired deuterated methylamine, which can be isolated as its hydrochloride salt.[10] This strategic use of protecting groups prevents over-methylation and the formation of secondary or tertiary amine by-products, ensuring a cleaner final product.[10]



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Caption: A simplified workflow for the synthesis of **Methylamine-d5** Hydrochloride.[9][10]

Part 3: The Core Application: An Internal Standard in Quantitative Mass Spectrometry

The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry (IDMS), and **Methylamine-d5** is an exemplary internal standard (IS) for this technique.[7] In LC-MS or GC-MS assays, an ideal IS should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. [11]

The Rationale: Why a Deuterated Standard Excels

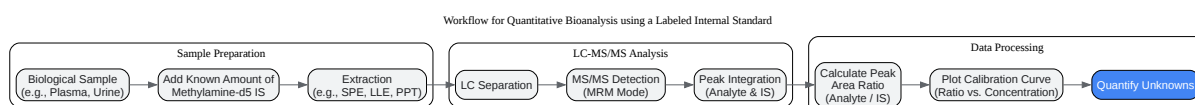
- **Correction for Sample Loss:** Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the IS. The ratio of the analyte signal to the IS signal remains constant, ensuring accurate quantification.[6]
- **Compensation for Matrix Effects:** In complex matrices like plasma or urine, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the deuterated standard has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] This normalization is crucial for robust and reproducible results.[11]
- **Improved Precision and Accuracy:** By accounting for variability at multiple stages of the analytical process, deuterated internal standards significantly enhance the precision, accuracy, and overall confidence in the quantitative data.[6]

Expert Insights: Potential Pitfalls and Mitigation Strategies

While powerful, the use of deuterated standards requires scientific diligence. A Senior Application Scientist must anticipate and control for potential issues to ensure the integrity of the assay.

- **Chromatographic Shift:** Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] While often minor, a significant shift can lead to differential matrix effects.

- Mitigation: Method development should confirm co-elution or, if a slight shift exists, ensure that neither the analyte nor the IS peak elutes in a region of severe ion suppression.
- Isotopic (H/D) Exchange: Deuterium atoms on labile sites (like -OH or -NH) can exchange with hydrogen from the solvent or matrix.[7] **Methylamine-d5** is specifically designed to minimize this; the deuterium atoms are on the more stable methyl group (CD₃) and the amine (ND₂). The C-D bond is very stable. The N-D bonds are more labile but often exchange rapidly and completely with an aqueous mobile phase, leading to a predictable mass.
 - Mitigation: Always confirm the mass of the IS in the final analytical solution. For **Methylamine-d5**, the amine deuterons will readily exchange with protons in a protic solvent, so one would monitor for the CD₃NH₃⁺ ion.
- Cross-Contribution: This occurs when the unlabeled analyte contributes to the IS signal (due to natural M+5 isotopes) or when the IS contains a small amount of unlabeled analyte.[12]
 - Mitigation: Use an IS with high isotopic purity. The M+5 mass shift of **Methylamine-d5** provides excellent separation from the natural isotope distribution of the unlabeled analyte, minimizing this risk.



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Caption: A typical bioanalytical workflow utilizing a stable isotope-labeled internal standard.

Protocol: Use of Methylamine-d5 as an IS in LC-MS/MS

This protocol describes a self-validating system for the quantification of a hypothetical primary amine drug, "Analyte-X," in human plasma.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of Analyte-X and **Methylamine-d5** Deuteriochloride separately in methanol.
- From the stock solutions, prepare a series of calibration standards of Analyte-X (e.g., 1-1000 ng/mL) in blank human plasma.
- Prepare a working Internal Standard solution of **Methylamine-d5** at a fixed concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation):

- To 50 μ L of each plasma calibrator, quality control (QC) sample, and unknown sample, add 150 μ L of the working IS solution. The IS solution also acts as the protein precipitation agent.
- Vortex vigorously for 1 minute to ensure complete mixing and protein crashing.
- Centrifuge at $>10,000$ g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Analysis:

- LC System: Use a C18 reversed-phase column.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This ensures the analytes are protonated for positive ion mode detection.
- MS/MS System: Operate in Multiple Reaction Monitoring (MRM) mode.
- Tune the instrument to find the optimal precursor-to-product ion transitions for both Analyte-X and **Methylamine-d5**. For **Methylamine-d5**, the precursor ion will be $[\text{CD}_3\text{NH}_3]^+$.
- Monitor at least two transitions per compound for confident identification and quantification.

4. Data Processing and Quantification:

- Integrate the chromatographic peak areas for the primary MRM transition for both Analyte-X and **Methylamine-d5**.
- Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte-X) / (Peak Area of **Methylamine-d5**).
- Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards. A linear regression with $1/x^2$ weighting is typically used.

- Determine the concentration of Analyte-X in the QC and unknown samples by interpolating their PAR values from the calibration curve.

Part 4: Safety, Handling, and Storage

Proper handling of **Methylamine-d5** is essential for laboratory safety. The free base is an extremely flammable gas, while the deuteriochloride salt is classified as harmful if swallowed and causes skin and eye irritation.[\[13\]](#)

- Handling: Always handle in a well-ventilated area or a chemical fume hood.[\[13\]](#) Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[\[13\]](#) Avoid formation of dust when handling the salt form.[\[13\]](#)
- Storage: Store containers in a cool, dry, and well-ventilated area. The salt should be protected from moisture.[\[5\]](#)[\[13\]](#) The free base gas cylinder must be stored upright and secured to prevent falling.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

Methylamine-d5 is more than just a labeled compound; it is an enabling tool for generating high-quality, reliable, and defensible quantitative data. Its role as an internal standard in mass spectrometry is indispensable for drug metabolism, pharmacokinetics, and clinical bioanalysis. By understanding its core properties, the rationale behind its application, and the best practices for its use, researchers and drug development professionals can leverage **Methylamine-d5** to enhance the integrity and accuracy of their analytical workflows, ultimately accelerating the journey from discovery to clinical application.

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